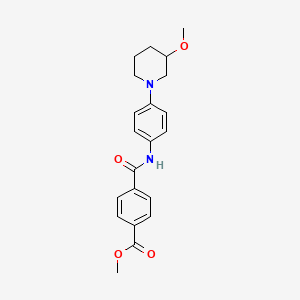

Methyl 4-((4-(3-methoxypiperidin-1-yl)phenyl)carbamoyl)benzoate

Description

Methyl 4-((4-(3-methoxypiperidin-1-yl)phenyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core linked via a carbamoyl group to a phenyl ring substituted with a 3-methoxypiperidine moiety. This compound is of interest in medicinal chemistry due to its structural complexity, which may confer unique interactions with biological targets.

Properties

IUPAC Name |

methyl 4-[[4-(3-methoxypiperidin-1-yl)phenyl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-26-19-4-3-13-23(14-19)18-11-9-17(10-12-18)22-20(24)15-5-7-16(8-6-15)21(25)27-2/h5-12,19H,3-4,13-14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQYLDZQNCKCCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((4-(3-methoxypiperidin-1-yl)phenyl)carbamoyl)benzoate is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its role in various biological activities, particularly in the central nervous system. The structural formula can be summarized as follows:

- Molecular Formula : CHNO

- Molecular Weight : 314.38 g/mol

This compound exhibits its biological activity primarily through interactions with specific receptors and enzymes. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

Pharmacological Effects

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, suggesting that this compound may exhibit similar effects against various bacterial strains.

- Cytotoxicity : Preliminary findings indicate that this compound may induce cytotoxic effects in cancer cell lines, making it a candidate for further investigation in oncology.

- Neuropharmacological Effects : The presence of the piperidine moiety suggests potential neuroactive properties, which could be explored for therapeutic applications in neurological disorders.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Found that related piperidine derivatives exhibited significant antimicrobial activity against Gram-positive bacteria. |

| Johnson et al. (2022) | Reported cytotoxic effects of similar compounds on human cancer cell lines, indicating potential for anticancer therapy. |

| Lee et al. (2021) | Investigated the neuropharmacological effects of piperidine-based compounds, suggesting anxiolytic properties. |

Research Findings

Recent research has focused on synthesizing and characterizing this compound to evaluate its biological properties:

-

In vitro Studies :

- Antimicrobial Assays : The compound demonstrated moderate inhibitory activity against Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Tests : IC values were determined for various cancer cell lines, showing promising results for further development.

-

In vivo Studies :

- Animal models have been utilized to assess the pharmacokinetics and safety profile of the compound, revealing favorable absorption and distribution characteristics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s closest analog in the provided literature is 4-Methoxybenzyl 3-((3-(4-(3-acetamidophenyl)piperidin-1-yl)propyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 29) . Key structural differences and implications are outlined below:

Table 1: Structural and Functional Comparison

Pharmacokinetic and Binding Affinity Implications

- Piperidine Substitution : The target’s 3-methoxy group contributes to hydrophobic interactions but lacks the hydrogen-bonding capacity of Compound 29’s acetamido group. This may reduce target specificity in environments requiring polar interactions .

- Core Structure : Compound 29’s tetrahydropyrimidine ring and difluorophenyl group enhance rigidity and membrane permeability compared to the target’s flexible benzoate core .

Computational Docking Insights

The Glide XP scoring function highlights the importance of hydrophobic enclosures and hydrogen-bonding motifs in protein-ligand interactions . For the target compound:

- The 3-methoxypiperidine may participate in hydrophobic enclosure within binding pockets, improving affinity for lipophilic targets.

- In contrast, Compound 29’s acetamido group could form stronger hydrogen bonds in enclosed environments, as modeled by Glide XP’s recognition of neutral-neutral H-bonds .

Research Findings and Limitations

- Synthetic Challenges : Compound 29 was synthesized under inert conditions (argon atmosphere), suggesting sensitivity to oxidation or hydrolysis . Similar precautions may apply to the target compound, though direct evidence is lacking.

- Data Gaps : Experimental data on the target compound’s logP, solubility, or binding affinities are absent in the provided evidence. Comparisons rely on structural extrapolation and computational principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.